2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

Catalog No.
S3356965
CAS No.
66548-22-9
M.F
C14H34O2Si2
M. Wt
290.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladec...

CAS Number

66548-22-9

Product Name

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

IUPAC Name

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane

Molecular Formula

C14H34O2Si2

Molecular Weight

290.59 g/mol

InChI

InChI=1S/C14H34O2Si2/c1-13(2,3)17(7,8)15-11-12-16-18(9,10)14(4,5)6/h11-12H2,1-10H3

InChI Key

LCMJZTYHSITRAQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is a siloxane compound characterized by its unique structure comprising two silicon atoms and multiple methyl groups. Its molecular formula is C14H34O2Si2C_{14}H_{34}O_{2}Si_{2} and it has a molecular weight of approximately 290.59 g/mol . This compound features a dioxa linkage (two oxygen atoms) and is part of a broader class of siloxanes known for their diverse applications in materials science and chemistry.

The chemical reactivity of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane primarily involves its siloxane bonds. It can undergo hydrolysis in the presence of water to form silanol groups. Additionally, it can participate in condensation reactions where it reacts with alcohols or amines to form siloxane networks or hybrid organic-inorganic materials. The stability of the compound under various conditions makes it suitable for further functionalization and incorporation into polymer matrices .

Synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane can be achieved through several methods:

  • Hydrosilylation: This method involves the reaction of vinyl-containing compounds with silanes in the presence of a catalyst.
  • Condensation Reactions: Silanol precursors can be reacted with methylating agents to produce the desired octamethyl structure.
  • Solvent-free methods: Recent advancements suggest that solvent-free processes can enhance yield and reduce environmental impact during synthesis .

The applications of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane are diverse:

  • Sealants and Adhesives: Due to its flexibility and thermal stability.
  • Coatings: Used in protective coatings for various surfaces.
  • Cosmetic Formulations: Acts as an emollient and conditioning agent.
  • Polymer Additives: Enhances the properties of silicone-based polymers .

Interaction studies involving 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane often focus on its compatibility with other materials. Research indicates that this compound can improve the mechanical properties of polymer composites when blended with organic polymers. Additionally, studies on its interaction with biological systems suggest potential for use in biocompatible materials .

Several compounds share structural similarities with 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Methyl-4-methylsiloxy-1-octeneC12H24OContains a methylsiloxy group; used in sealants.
2-Hydroxy-4-methylsiloxydecaneC14H30O2SiFeatures hydroxyl groups; enhances adhesion properties.
1-OctamethylcyclotetrasiloxaneC12H36O4Si4Cyclic structure; used in cosmetics and personal care products.

Uniqueness

The unique aspect of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane lies in its specific arrangement of methyl groups around the siloxane backbone which contributes to its distinct physical properties such as low viscosity and high thermal stability compared to other similar compounds .

Dates

Modify: 2023-08-19

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